molecular formula C4H7F3N2 B11926793 N-ethyl-2,2,2-trifluoroacetimidamide

N-ethyl-2,2,2-trifluoroacetimidamide

Cat. No.: B11926793
M. Wt: 140.11 g/mol
InChI Key: VNLPKQNGTMXZAX-UHFFFAOYSA-N
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Description

N-ethyl-2,2,2-trifluoroacetimidamide is an organic compound with the molecular formula C4H7F3N2 It is characterized by the presence of a trifluoromethyl group attached to an imidamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: N-ethyl-2,2,2-trifluoroacetimidamide can be synthesized through several methods. One common approach involves the reaction of ethylamine with trifluoroacetic anhydride, followed by the addition of ammonia. The reaction typically proceeds under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: N-ethyl-2,2,2-trifluoroacetimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be employed under basic conditions.

Major Products Formed:

    Oxidation: Formation of trifluoroacetamide or trifluoroacetonitrile.

    Reduction: Formation of ethylamine derivatives.

    Substitution: Formation of substituted imidamides with various functional groups.

Scientific Research Applications

N-ethyl-2,2,2-trifluoroacetimidamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism by which N-ethyl-2,2,2-trifluoroacetimidamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-methyl-2,2,2-trifluoroacetimidamide
  • N-propyl-2,2,2-trifluoroacetimidamide
  • N-ethyl-2,2,2-trifluoroacetamide

Comparison: N-ethyl-2,2,2-trifluoroacetimidamide is unique due to its specific ethyl group attached to the imidamide structure, which can influence its reactivity and interactions compared to similar compounds with different alkyl groups. The presence of the trifluoromethyl group also imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable for various applications.

Properties

Molecular Formula

C4H7F3N2

Molecular Weight

140.11 g/mol

IUPAC Name

N'-ethyl-2,2,2-trifluoroethanimidamide

InChI

InChI=1S/C4H7F3N2/c1-2-9-3(8)4(5,6)7/h2H2,1H3,(H2,8,9)

InChI Key

VNLPKQNGTMXZAX-UHFFFAOYSA-N

Canonical SMILES

CCN=C(C(F)(F)F)N

Origin of Product

United States

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